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Compound of Interest

Compound Name: Bz-Nle-Lys-Arg-Arg-AMC

Cat. No.: B10783396 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution, storage, and use of

the fluorogenic protease substrate, Bz-Nle-Lys-Arg-Arg-AMC. This substrate is a valuable tool

for assaying the activity of specific proteases, including Dengue virus NS2B/NS3 protease,

Yellow Fever virus NS3 protease, and Cathepsin B.

Product Information and Storage
Bz-Nle-Lys-Arg-Arg-AMC is a synthetic peptide substrate that, upon cleavage by a target

protease, releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The resulting

increase in fluorescence can be measured to quantify enzyme activity.

Storage and Stability:

Form Storage Temperature Stability

Lyophilized Powder -20°C or -80°C At least 4 years

Reconstituted in Organic

Solvent (e.g., DMSO)
-20°C or -80°C

Up to 1 month, avoid repeated

freeze-thaw cycles

Reconstituted in Aqueous

Buffer
Not Recommended for Storage

Use immediately; do not store

for more than one day
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Upon receipt, it is recommended to aliquot the lyophilized powder to avoid multiple freeze-thaw

cycles of the reconstituted substrate.

Reconstitution of Bz-Nle-Lys-Arg-Arg-AMC
Proper reconstitution is critical for accurate and reproducible results. The choice of solvent will

depend on the experimental requirements.

Reconstitution Solvents and Solubility:

Solvent Solubility Notes

Dimethyl sulfoxide (DMSO) ~30 mg/mL
Recommended for preparing

concentrated stock solutions.

Dimethylformamide (DMF) ~30 mg/mL
An alternative to DMSO for

stock solutions.

Ethanol ~20 mg/mL
Can be used for stock

solutions.

Sterile deionized water

(ddH₂O)
~1 mg/mL

For direct use in some assays,

but stock solutions in organic

solvents are generally

preferred for stability and

higher concentration.

1:1 solution of DMSO:PBS (pH

7.2)
~0.5 mg/mL

For assays requiring a lower

concentration of organic

solvent.

Protocol for Reconstitution:

Before opening, centrifuge the vial to ensure all the lyophilized powder is at the bottom.

To prepare a stock solution (e.g., 10 mM in DMSO), add the appropriate volume of solvent to

the vial.

Vortex briefly to ensure the peptide is fully dissolved.
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Store the stock solution in aliquots at -20°C or -80°C and protect from light.

Reconstitution Workflow Diagram:

Workflow for Reconstituting Bz-Nle-Lys-Arg-Arg-AMC

Start: Lyophilized Bz-Nle-Lys-Arg-Arg-AMC Vial

Centrifuge vial to collect powder

Add appropriate volume of recommended solvent (e.g., DMSO)

Vortex to fully dissolve the peptide

Aliquot the stock solution into smaller volumes

Store aliquots at -20°C or -80°C, protected from light

End: Reconstituted stock solution ready for use

Click to download full resolution via product page
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Caption: A streamlined workflow for the proper reconstitution of lyophilized Bz-Nle-Lys-Arg-
Arg-AMC.

Experimental Protocols: Protease Activity Assays
The following are general protocols for measuring the activity of Dengue virus NS2B/NS3

protease, Yellow Fever virus NS3 protease, and Cathepsin B using Bz-Nle-Lys-Arg-Arg-AMC.

Note that optimal conditions (e.g., enzyme and substrate concentrations, incubation times) may

need to be determined empirically for your specific experimental setup.

General Principle: The assay measures the increase in fluorescence resulting from the

enzymatic cleavage of the AMC group from the peptide substrate. The fluorescence is typically

measured at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460

nm.[1]

Protocol 3.1: Dengue Virus NS2B/NS3 Protease Activity Assay

This protocol is adapted for a 96-well plate format.

Materials:

Recombinant Dengue virus NS2B/NS3 protease

Bz-Nle-Lys-Arg-Arg-AMC stock solution (e.g., 10 mM in DMSO)

Assay Buffer: 50 mM Tris-HCl, pH 8.5, 20% glycerol, 0.01% Triton X-100

96-well black, flat-bottom plate

Fluorescence plate reader

Procedure:

Prepare the assay buffer.

Dilute the Dengue virus NS2B/NS3 protease to the desired concentration in the assay buffer.
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Prepare the substrate solution by diluting the Bz-Nle-Lys-Arg-Arg-AMC stock solution in the

assay buffer to the desired final concentration (e.g., 10-100 µM).

In each well of the 96-well plate, add the diluted enzyme solution.

To initiate the reaction, add the substrate solution to each well. The final volume should be

consistent across all wells (e.g., 100 µL).

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate

excitation and emission wavelengths (Ex/Em = 340-360/440-460 nm).

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at a

constant temperature (e.g., 37°C).

The rate of increase in fluorescence is proportional to the enzyme activity.

Protocol 3.2: Yellow Fever Virus NS3 Protease Activity Assay

This protocol is adapted for a 96-well plate format.

Materials:

Recombinant Yellow Fever virus NS3 protease

Bz-Nle-Lys-Arg-Arg-AMC stock solution (e.g., 10 mM in DMSO)

Assay Buffer: 50 mM Tris-HCl, pH 9.0, 30% glycerol, 5 mM DTT

96-well black, flat-bottom plate

Fluorescence plate reader

Procedure:

Prepare the assay buffer.

Dilute the Yellow Fever virus NS3 protease to the desired concentration in the assay buffer.
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Prepare the substrate solution by diluting the Bz-Nle-Lys-Arg-Arg-AMC stock solution in the

assay buffer to the desired final concentration (e.g., 10-100 µM).

Add the diluted enzyme solution to each well of the 96-well plate.

Initiate the reaction by adding the substrate solution to each well.

Immediately begin kinetic measurement of fluorescence (Ex/Em = 340-360/440-460 nm) in a

plate reader at a constant temperature (e.g., 30°C).

Monitor the fluorescence increase over time to determine the reaction rate.

Protocol 3.3: Cathepsin B Activity Assay

This protocol can be used for purified enzyme or cell lysates and is adapted for a 96-well plate

format.

Materials:

Purified Cathepsin B or cell/tissue lysate

Bz-Nle-Lys-Arg-Arg-AMC stock solution (e.g., 10 mM in DMSO)

Assay Buffer: 50 mM MES, pH 6.0, 1 mM EDTA, 2 mM DTT

96-well black, flat-bottom plate

Fluorescence plate reader

Procedure:

Prepare the assay buffer.

If using lysates, prepare them according to standard protocols and quantify the protein

concentration.

Dilute the purified Cathepsin B or cell lysate to the desired concentration in the assay buffer.
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Prepare the substrate solution by diluting the Bz-Nle-Lys-Arg-Arg-AMC stock solution in the

assay buffer to the desired final concentration (e.g., 20-50 µM).

Add the diluted enzyme or lysate to the wells of the 96-well plate.

Start the reaction by adding the substrate solution to each well.

Incubate the plate at 37°C, protected from light, for 30-60 minutes.

Measure the end-point fluorescence using a plate reader (Ex/Em = 340-360/440-460 nm).

Alternatively, for kinetic measurements, read the fluorescence immediately and continuously.

General Experimental Workflow Diagram:
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General Workflow for Protease Activity Assay

Start

Prepare Assay Buffer, Enzyme, and Substrate Solutions

Add diluted enzyme to 96-well plate

Initiate reaction by adding substrate solution

Measure fluorescence (Ex/Em = 340-360/440-460 nm)

Analyze data (kinetic or endpoint)

End: Determine Protease Activity

Click to download full resolution via product page

Caption: A generalized workflow for conducting a protease activity assay using a fluorogenic

substrate.
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Signaling Pathway and Protease Function Diagrams
Dengue Virus Polyprotein Processing:

The Dengue virus genome is translated into a single polyprotein that is subsequently cleaved

by both host and viral proteases to yield functional viral proteins.[2] The NS2B/NS3 protease is

responsible for several of these cleavages.

Dengue Virus Polyprotein Processing
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Yellow Fever Virus Polyprotein Processing

Mature Viral Proteins

C prM E NS1 NS2A NS2B NS3 NS4A NS4B NS5

C prM E NS1 NS2A NS2B

NS2B/NS3 Protease Cleavage

NS3

NS2B/NS3 Protease Cleavage

NS4A

NS2B/NS3 Protease Cleavage

NS4B NS5

NS2B/NS3 Protease Cleavage

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.medchemexpress.com/z-nle-lys-arg-amc.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10783396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Role of Cathepsin B in Apoptosis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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